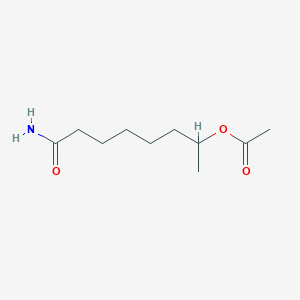
(R)-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tert-butyl 2-aminopyrrolidine-1-carboxylate.
Reaction Steps:
Reaction Conditions: Typical reaction conditions include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems may be employed.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: More oxidized pyrrolidine derivatives.
Reduction Products: Hydroxyl-substituted pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting or activating certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate: The enantiomer of the compound with potentially different biological activity.
tert-Butyl 2-carbamoyl-5-hydroxypyrrolidine-1-carboxylate: A reduced form with a hydroxyl group instead of an oxo group.
tert-Butyl 2-carbamoyl-5-aminopyrrolidine-1-carboxylate: A derivative with an amino group.
Uniqueness
®-tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-carbamoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-6(8(11)14)4-5-7(12)13/h6H,4-5H2,1-3H3,(H2,11,14)/t6-/m1/s1 |
Clave InChI |
CYMVPZWCARFNTA-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


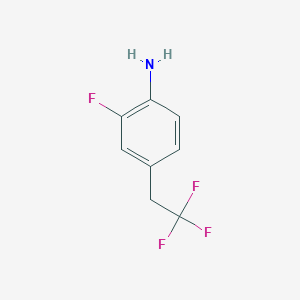

![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

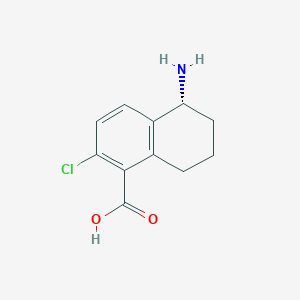

![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
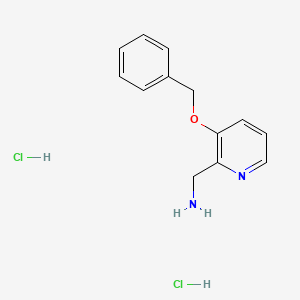
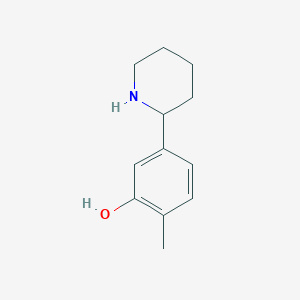
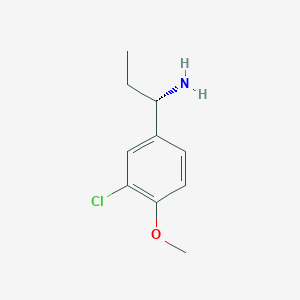

![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
